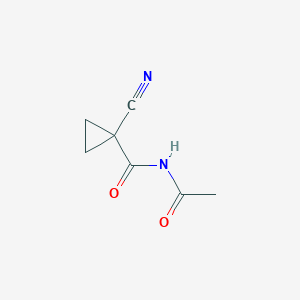
2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid
Übersicht
Beschreibung
The compound of interest, 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid, is a derivative of phenylacetic acid, which is a key building block in the synthesis of various pharmaceuticals and fine chemicals. The presence of hydroxy and methoxy substituents on the phenyl ring suggests potential for diverse chemical reactivity and biological activity. While the exact compound is not directly discussed in the provided papers, related compounds and their properties and syntheses are described, which can provide insights into the behavior of the compound .
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as cyclization reactions, regioselective bromination, and the use of biocatalysts for stereoselective transformations. For instance, 1,3,4-thiadiazole derivatives of a related methoxyphenoxy acetic acid were synthesized using thiosemicarbazide and phosphoryl chloride or phosphorous pentoxide . Similarly, the synthesis of racemic organophosphorus compounds with two stereogenic centers was achieved, followed by biocatalytic hydrolysis to obtain stereoisomers . These methods could potentially be adapted for the synthesis of 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid.
Molecular Structure Analysis
The molecular structure of related compounds reveals important aspects such as the orientation of substituents and the formation of hydrogen bonds. For example, in DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid, the acetic acid side chain is roughly perpendicular to the phenyl ring, and molecules are linked through hydrogen bonds . This information can be extrapolated to predict the molecular conformation and intermolecular interactions of 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the formation of dimers through hydrogen bonding and the influence of electron-withdrawing and electron-donating substituents on the phenyl ring . These characteristics are crucial for understanding the reactivity of the hydroxy and methoxy groups in 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid, which can affect its participation in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as stability, solubility, and crystalline structure, are determined by their functional groups and molecular geometry. For instance, the stability of certain phenolic compounds in human cerebrospinal fluid was assessed, which is relevant for understanding the stability of 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid under biological conditions . The crystalline structure of (m-methoxyphenyl)acetic acid and its dimer formation through hydrogen bonds provide insights into the solid-state properties that could be expected for the compound of interest .
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
The compound DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid, closely related to the specified compound, exhibits a molecular structure where the acetic acid side chain is roughly perpendicular to the phenyl ring, and the molecules are linked through hydrogen bonds (Okabe, Suga, & Kohyama, 1995).
Mass Fragmentographic Determination
Mass fragmentographic methods have been developed for determining 4-hydroxy-3-methoxyphenyl acetic acid (HVA) in human cerebrospinal fluid, urine, blood plasma, and mouse brain, indicating its importance in biochemical studies (Sjöquist, Lindström, & Anggard, 1973).
Chiral Auxiliary Compound
2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, similar to the compound , has been explored as a chiral phosphonic auxiliary, useful in the separation of diastereomeric alcohols and amines (Majewska, 2019).
Antioxidant Activities
The synthesis and anti-oxidation activities of 3-Hydroxy-4-methoxy phenyl acetic acid, a related compound, have been studied, indicating its potential in antioxidant research (Ren, 2004).
Biotransformations
Investigations into the biotransformations of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid have shown stereoselective hydrolysis by bacterial species, highlighting its relevance in studies of stereoisomers (Majewska, 2015).
Synthesis of Novel Compounds
New approaches to synthesize compounds structurally similar to 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid have been developed, contributing to organic chemistry and drug synthesis research (Lichitsky, Komogortsev, & Melekhina, 2021).
Acylation Reactions
Research has been conducted on acylation reactions involving similar compounds, providing insights into organic synthesis mechanisms (Arutjunyan et al., 2013).
Eigenschaften
IUPAC Name |
2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMUSCHKJYFZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70914009 | |
| Record name | Hydroxy(3-hydroxy-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70914009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid | |
CAS RN |
3695-24-7, 97294-81-0 | |
| Record name | (±)-3-Hydroxy-4-methoxymandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3695-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy(3-hydroxy-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70914009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)










